Beyond the applications mentioned above, 3H-benzo[e]indole serves as a building block for various research purposes.
3H-Benzo[e]indole is a polycyclic aromatic compound characterized by its fused indole structure, which consists of a benzene ring and a pyrrole ring. This compound is notable for its unique electronic properties and potential applications in various fields, including organic electronics and medicinal chemistry. The molecular formula for 3H-benzo[e]indole is with a molecular weight of approximately 195.22 g/mol. Its structure allows for significant resonance stabilization, contributing to its chemical reactivity and biological activity.
As mentioned earlier, research on the mechanism of action of 3H-Benzo[e]indole is limited. However, derivatives with specific substitutions have shown potential for various biological activities. For instance, 2,3,3-Trimethyl-3H-benzo[e]indole has been explored for its potential as an anticancer agent, possibly due to its ability to target specific receptors on cancer cells [].
3H-Benzo[e]indole exhibits notable biological activities, including:
Several synthesis methods for 3H-benzo[e]indole include:
The applications of 3H-benzo[e]indole span various fields:
Several compounds are structurally or functionally similar to 3H-benzo[e]indole. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Notable Properties | Unique Features |
---|---|---|---|
1H-Indole | Simple indole | Found in many natural products | Basic structure with significant reactivity |
Benzo[f]indole | Fused indole | Exhibits different electronic properties | Different substitution patterns affect reactivity |
2-Methyl-3H-indole | Methylated indole | Enhanced solubility and stability | Methyl group alters electronic distribution |
Indeno[1,2-b]indole | More complex structure | Unique photophysical properties | Greater rigidity due to fused rings |
3H-Benzo[e]indole stands out due to its specific structural features that confer unique electronic properties and biological activities not fully replicated by these similar compounds.
3H-Benzo[e]indole (CAS: 232-84-8) is a fused bicyclic heterocyclic compound first reported in the mid-20th century during systematic investigations into indole derivatives. Its IUPAC name, 3H-benzo[e]indole, reflects its structural features: a benzene ring fused to an indole system at the e position, with a hydrogen atom at position 3 (Figure 1). The numbering follows IUPAC guidelines, where the pyrrole nitrogen occupies position 1, and the fused benzene extends across positions 4–9. The "3H" designation specifies the tautomeric form where the mobile hydrogen resides on the pyrrole nitrogen.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₉N | |
Molecular Weight | 167.21 g/mol | |
Melting Point | 108–112°C (derivatives) | |
Spectral Data (NMR) | Consistent with fused structure |
3H-Benzo[e]indole belongs to the benzo-fused indole family, classified under heterocyclic aromatic compounds. Its structure combines a six-membered benzene ring with a five-membered pyrrole ring, sharing two adjacent carbon atoms (positions 4a and 9a). This fusion creates a planar, conjugated π-system, enabling unique electronic properties critical for applications in optoelectronics and catalysis. Within the Hantzsch-Widman system, it is designated as a benzo[e]pyrrole, emphasizing the fusion pattern and heteroatom position.
Early syntheses relied on classical methods like the Fischer indole synthesis, but yields were limited due to competing side reactions. Breakthroughs emerged in the 21st century with catalytic strategies:
These advances expanded the accessibility of 3H-benzo[e]indole derivatives for pharmaceutical and materials research.
The core structure features a 10π-electron system with distinct reactivity at positions 3, 4, and 5 (Figure 1). Tautomerism occurs between 1H- and 3H- forms, though the 3H tautomer dominates due to resonance stabilization. Substituents at position 3 (e.g., methyl groups in 1,2,3-trimethyl derivatives) lock the tautomeric state, simplifying synthetic control.
The divergent diazo approach exemplifies precision in regioselectivity: 1,3-diketones react with diazo compounds under cobalt or nickel catalysis, followed by Wolff rearrangement and 6π-cyclization to yield hydroxy-carboxylates. This method allows modular substitution at positions 1, 2, 7, and 8.
3H-Benzo[e]indole derivatives serve as precursors for anticancer agents and kinase inhibitors. For example:
The compound’s extended conjugation enables applications in:
3H-Benzo[e]indole represents a distinctive heterocyclic aromatic compound characterized by the fusion of a benzene ring to a pyrrole ring system [1] [2]. The molecular formula of this compound is C₁₂H₉N, with a molecular weight of 167.21 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3H-benzo[e]indole, and it is also known by the synonyms naphthazole and benzo[e]indole [1].
The constitutional structure of 3H-Benzo[e]indole is defined by its unique ring fusion pattern, where the benzene ring is specifically fused to the e-edge of the indole system [1] [2]. This particular fusion creates a tricyclic aromatic framework that distinguishes it from other benzannulated indole derivatives. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C=CC3=C2C=CN3, which clearly delineates the connectivity pattern of the aromatic system [1].
The compound exhibits constitutional isomerism with other benzindole derivatives, particularly differing in the position of the benzene ring fusion [4]. The Chemical Abstracts Service registry number for 3H-Benzo[e]indole is 232-84-8, providing unambiguous identification in chemical databases [1] [2]. The International Chemical Identifier string InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H provides a complete structural description including hydrogen connectivity [1].
Table 1: Molecular Identifiers of 3H-Benzo[e]indole
Parameter | Value |
---|---|
Molecular Formula | C₁₂H₉N [1] |
Molecular Weight | 167.21 g/mol [1] |
Chemical Abstracts Service Number | 232-84-8 [1] |
International Chemical Identifier Key | ALGIYXGLGIECNT-UHFFFAOYSA-N [1] |
Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C=CC3=C2C=CN3 [1] |
PubChem Compound Identifier | 11344211 [1] |
The physical properties of 3H-Benzo[e]indole reflect its aromatic heterocyclic nature and provide important insights into its solid-state behavior [5] [6]. The melting point of this compound has been reported as 33-35 degrees Celsius, indicating a relatively low-melting crystalline solid at room temperature [5] [6]. The compound exists as a crystalline material under standard conditions, with its physical form contributing to its handling and storage characteristics [5].
Crystallographic studies of related benzo[e]indole derivatives have provided valuable structural information about the spatial arrangement of atoms within the crystal lattice [7] [8]. X-ray diffraction analysis of substituted 3H-benzo[e]indole compounds reveals that the indole nitrogen atoms typically adopt sp² hybridization, maintaining the planar aromatic character of the heterocyclic system [9] [10]. The crystal structures demonstrate that the benzene ring and pyrrole ring maintain coplanarity, which is essential for optimal π-electron delocalization across the entire molecular framework [7] [8].
The compound demonstrates specific solubility characteristics that are consistent with its aromatic heterocyclic structure [11] [12]. 3H-Benzo[e]indole exhibits limited water solubility, which is typical for neutral aromatic compounds of this molecular weight class [11]. The compound shows enhanced solubility in organic solvents, particularly those capable of π-π interactions or hydrogen bonding with the indole nitrogen [11] [12].
Table 2: Physical Properties of 3H-Benzo[e]indole
Property | Value | Reference |
---|---|---|
Melting Point | 33-35°C | [5] [6] |
Physical Form | Crystalline Solid | [5] |
Water Solubility | Limited | [11] |
Purity (Commercial) | ≥95% | [5] |
XLogP3-AA | 3.3 | [1] |
Topological Polar Surface Area | 15.8 Ų | [1] |
Computational property predictions provide additional insights into the molecular characteristics of 3H-Benzo[e]indole [1]. The calculated XLogP3-AA value of 3.3 indicates moderate lipophilicity, consistent with the compound's aromatic nature and single nitrogen heteroatom [1]. The topological polar surface area of 15.8 square angstroms reflects the limited polar character contributed by the indole nitrogen [1].
The electronic structure of 3H-Benzo[e]indole is fundamentally determined by its aromatic π-electron system, which extends across the entire tricyclic framework [13] [14] [15]. The compound contains a total of ten π-electrons distributed across the fused ring system, consistent with Hückel's rule for aromaticity [(4n+2) π-electrons where n=2] [15]. All carbon atoms and the nitrogen atom in the molecule adopt sp² hybridization, with each atom contributing one unhybridized p-orbital to the extended π-system [15].
The molecular orbital characteristics of 3H-Benzo[e]indole demonstrate significant π-electron delocalization across both the benzene and pyrrole rings [14] [15]. Density functional theory calculations on related benzannulated indole systems reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital correspond to π and π* orbitals of the benzindole skeleton, respectively [9] [16]. The electron density distribution shows considerable delocalization, with the pyrrole ring maintaining its electron-rich character despite fusion with the benzene system [14] [15].
Nuclear magnetic resonance spectroscopic studies provide experimental evidence for the electronic structure characteristics of 3H-Benzo[e]indole derivatives [17] [18]. The ¹³C nuclear magnetic resonance spectrum exhibits chemical shifts characteristic of aromatic carbons, with distinct signals corresponding to the benzene ring carbons and pyrrole ring carbons [17]. The chemical shift patterns reflect the electron density distribution within the aromatic system and confirm the extended conjugation across the tricyclic framework [17] [18].
The aromaticity of 3H-Benzo[e]indole has been quantitatively assessed using nucleus independent chemical shift calculations, which provide negative values indicative of aromatic character [14]. The calculated nucleus independent chemical shift values for the five-membered ring and six-membered ring components demonstrate that both rings maintain significant aromatic stabilization [14]. This electronic delocalization contributes to the chemical stability and reactivity patterns observed for this heterocyclic system [14] [15].
Table 3: Electronic Structure Parameters
Parameter | Value | Method |
---|---|---|
Total π-Electrons | 10 | Hückel Analysis [15] |
Hydrogen Bond Donor Count | 1 | Computational [1] |
Hydrogen Bond Acceptor Count | 0 | Computational [1] |
Heavy Atom Count | 13 | Molecular Formula [1] |
Formal Charge | 0 | Computational [1] |
Complexity | 190 | Cactvs Algorithm [1] |
The structural relationship between 3H-Benzo[e]indole and 1H-Benzo[e]indole represents a fundamental example of constitutional isomerism in heterocyclic chemistry [4]. These two compounds share identical molecular formulas (C₁₂H₉N) and molecular weights but differ in the position of the hydrogen atom on the indole nitrogen, creating distinct tautomeric forms [4]. The 1H-tautomer places the hydrogen on the nitrogen atom of the five-membered ring, while the 3H-tautomer involves hydrogen positioning that affects the overall electronic distribution [4].
Experimental studies of benzindole tautomerism indicate that the relative stability of these forms depends on both electronic factors and environmental conditions [19]. The 1H-Benzo[e]indole form typically represents the thermodynamically favored tautomer in neutral conditions, consistent with the general preference for 1H-indole over 3H-indole tautomers [19]. However, specific substitution patterns or environmental conditions can alter this equilibrium, making the 3H-form accessible under certain circumstances [19].
Synthetic approaches to these constitutional isomers often involve different methodologies, reflecting their distinct chemical properties [19]. The preparation of 1H-Benzo[e]indole derivatives typically employs Fischer indole synthesis or related cyclization reactions, while 3H-Benzo[e]indole systems may be accessed through alternative synthetic strategies that favor the formation of the less common tautomeric form [19].
The comparison between 3H-Benzo[e]indole and simpler 3H-indole systems reveals the significant impact of benzannulation on molecular properties and behavior [20] [13] [15]. Simple 3H-indole (C₈H₇N) contains eight π-electrons in its bicyclic system, while 3H-Benzo[e]indole possesses ten π-electrons due to the additional benzene ring [20] [13] [15]. This increased π-system size contributes to enhanced aromatic stabilization and altered electronic properties [13] [15].
The extended conjugation in 3H-Benzo[e]indole compared to simple 3H-indole results in modified spectroscopic properties, particularly in ultraviolet-visible absorption characteristics [18] [16]. Benzannulated indole derivatives typically exhibit red-shifted absorption maxima compared to their simpler counterparts, reflecting the larger π-conjugated system [18] [16]. This bathochromic shift is consistent with the increased molecular orbital energy gap narrowing associated with extended conjugation [18] [16].
Reactivity patterns also differ significantly between 3H-Benzo[e]indole and simple 3H-indole systems [13] [15]. The presence of the additional benzene ring in 3H-Benzo[e]indole modifies the electron density distribution, potentially altering the preferred sites for electrophilic substitution and other chemical transformations [13] [15]. The benzene ring can also participate in additional intermolecular interactions, affecting both physical properties and chemical behavior [13] [15].
Table 4: Comparative Analysis of Indole Systems
Property | 3H-Indole | 3H-Benzo[e]indole | 1H-Benzo[e]indole |
---|---|---|---|
Molecular Formula | C₈H₇N | C₁₂H₉N [1] | C₁₂H₉N |
π-Electron Count | 8 [13] | 10 [15] | 10 |
Ring System | Bicyclic [13] | Tricyclic [1] | Tricyclic |
Aromatic Rings | 2 [13] | 3 [1] | 3 |
Molecular Weight | 117.15 g/mol [20] | 167.21 g/mol [1] | 167.21 g/mol |
Tautomeric Preference | Less favored [13] | Conditionally stable | Generally favored |
The synthesis of 3H-benzo[e]indole, a polycyclic aromatic compound characterized by its fused indole structure consisting of a benzene ring and a pyrrole ring , has been achieved through several distinct methodological approaches. This comprehensive overview examines the principal synthetic routes that have been developed to access this important heterocyclic framework, which serves as a valuable building block in organic synthesis and medicinal chemistry applications .
The Fischer indole synthesis represents one of the most established and reliable methodologies for constructing 3H-benzo[e]indole derivatives. This classical approach, originally discovered by Hermann Emil Fischer in 1883 [2], involves the acid-catalyzed condensation of substituted phenylhydrazines with appropriate ketones to form the desired indole framework [2] [3].
The traditional Fischer indole synthesis for 3H-benzo[e]indole construction typically employs phenylhydrazine derivatives with tetralin-1-one or related cyclic ketones under acidic conditions [2] [4]. The reaction proceeds through formation of a phenylhydrazone intermediate, which undergoes tautomeric conversion to the corresponding enehydrazine, followed by a crucial -sigmatropic rearrangement and subsequent cyclization with ammonia elimination [2] [4].
Goldsmith and colleagues demonstrated that Fischer indole synthesis of 2-naphthylhydrazone yields benz[e]indole as a result of cyclization at the 1-position rather than the 3-position [4]. This regioselectivity is rational from the viewpoint of naphthalene reactivity, where the 1-position exhibits higher nucleophilicity compared to the 3-position [4]. The reaction typically requires methanesulfonic acid as catalyst under reflux conditions, providing yields in the range of 60-80% [6].
Recent investigations have explored the effects of substituent groups on the phenylhydrazine benzene ring in Fischer indole synthesis [2]. The presence of methyl and nitro groups in different positions of phenylhydrazines, combined with isopropyl methyl ketone and 2-methylcyclohexanone, has resulted in new synthetic routes to indolenines with significantly high yields [2]. These reactions can be carried out under relatively mild conditions, often at room temperature in glacial acetic acid [2].
The use of o,m-tolylhydrazine hydrochlorides with isopropyl methyl ketone in acetic acid at room temperature produces methyl indolenines in high yield [2]. For nitro-substituted phenylhydrazines, the reactions typically require more forcing conditions, such as reflux in acetic acid or the addition of hydrochloric acid to achieve satisfactory conversion to the corresponding nitroindolenines [2].
The Fischer indole synthesis mechanism involves three key steps: tautomeric conversion of hydrazone to enehydrazine, carbon-carbon bond formation, and cyclization with ammonia elimination [2] [4]. The carbon-carbon bond formation step is considered the most important and rate-determining step, controlling the overall efficiency of indole formation [2].
However, certain limitations exist in the Fischer indole approach. Methoxy group-substituted phenylhydrazones exhibit peculiar behavior, often leading to abnormal cyclization products [4]. Additionally, the reaction scope is sometimes limited by the electronic nature of the phenylhydrazine substituents and the choice of ketone partner [7] [3].
Diazo compounds have emerged as versatile intermediates for the construction of 3H-benzo[e]indole frameworks through various mechanistic pathways, including Wolff rearrangements and metal-catalyzed carbene chemistry.
A particularly innovative approach involves the use of alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates in reactions with 1,3-diketones [8] [9]. This methodology, catalyzed by cobalt(III) acetylacetonate or nickel(II) acetylacetonate, provides various alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates in good yields [8] [9].
The key transformation involves these diazo intermediates undergoing Wolff rearrangement followed by 6π-cyclization of the transient ketene to form alkyl 5-hydroxy-3H-benzo[e]indole-4-carboxylates [8] [9]. This approach is particularly valuable as it allows for the introduction of various substituents in positions 1, 2, 7, and 8 of the benzo[e]indole framework [8]. The methodology has been extended to produce derivatives of methyl 4-hydroxy-6H-thieno[2,3-e]indole-5-carboxylates and methyl 5-hydroxy-7H-benzo[c]carbazole-6-carboxylate under thermolysis or rhodium(II) acetate catalysis [8].
The Wolff rearrangement of cyclic α-diazo ketones represents a powerful strategy for accessing benzo[e]indole derivatives [10] [11]. This transformation can be effected either photochemically or under thermal conditions, with the choice of method depending on the specific substrate and desired product [11].
Photochemical Wolff rearrangement using α,β-unsaturated diazo ketones has been successfully applied to benzannulation reactions [11]. The process begins with irradiation-induced decomposition of the diazo ketone to generate a ketene intermediate, which subsequently undergoes [2+2] cycloaddition with ynamides or other suitable partners [11]. This methodology has proven particularly effective for constructing highly substituted indoles and polycyclic indole systems that were not accessible through previous benzannulation strategies [11].
Thermal Wolff rearrangement offers an alternative approach that avoids the use of photochemically unstable reagents [11]. Heating solutions of diazo ketones at reflux in toluene can afford benzannulation products in yields comparable to those obtained through photochemical processes [11]. The thermal approach is particularly advantageous when dealing with photochemically sensitive ynamides or when improved yields are needed for benzannulations that generate photochemically unstable products [11].
Metallation chemistry provides powerful tools for the regioselective functionalization of aromatic systems, offering strategic approaches to benzo[e]indole synthesis through directed metalation and subsequent cyclization reactions.
Directed ortho metalation (DoM) chemistry utilizing organolithium reagents or other metallating agents has been employed for the synthesis of benzo[e]indole precursors [12] [13]. The strategy relies on the presence of directing metalation groups that can activate adjacent ortho carbon-hydrogen bonds toward metalation [14] [12].
The use of disodium-monomagnesium alkyl-amides has demonstrated the ability to extend regioselectivity to more distant arene sites, achieving ortho-meta and meta-meta dimetalations depending on the nature of the directing group [14] [12]. When applied to anisole derivatives, this methodology enables 2,5-dimetalation, providing access to disubstituted aromatic precursors that can be converted to benzo[e]indole frameworks through subsequent cyclization reactions [14].
Palladium and rhodium-catalyzed carbon-hydrogen activation has emerged as a sophisticated approach for benzo[e]indole synthesis [15] [16] [17]. These methodologies typically involve double carbon-hydrogen activation and double insertion processes to achieve benzannulation of indole frameworks [17].
Rhodium(III)-catalyzed approaches have been particularly successful for the synthesis of benzo[e]indole derivatives through weak directing group-steered formal oxidative [2+2+2]-cyclization reactions [17]. The trifluoromethyl ketone moiety serves as an effective directing group, controlling the regioselectivity of carbon-hydrogen activation at the C4-C5 position of indole substrates [17]. This methodology enables the oxidative cyclization of two alkynes with the indole framework, ultimately leading to benzannulated products [17].
The mechanism involves initial carbon-hydrogen activation at the C4-position, assisted by the trifluoromethyl ketone directing group, followed by alkyne insertion and subsequent carbon-hydrogen activation to complete the benzannulation sequence [17]. While yields are typically moderate, this approach is valuable due to the inherent difficulties associated with synthesizing annulated molecules containing heterocyclic sections [17].
Several cyclization strategies have been developed for accessing 3H-benzo[e]indole derivatives, each offering distinct advantages in terms of substrate scope and reaction conditions.
Iodocyclization Methodology
An expedient iodocyclization approach toward polysubstituted 3H-benzo[e]indoles has been developed using 4-(2-prop-1-ynylphenyl)-1H-pyrroles as starting materials [18] [19]. The transformation is optimized using iodine (1.2 equivalents) in dichloromethane with potassium carbonate as base [18] [19]. This methodology provides a facile route to highly substituted benzo[e]indole derivatives in good yields.
The starting 1,2,3,4-tetrasubstituted pyrroles can be efficiently obtained through a nickel(II) chloride-promoted four-component reaction involving nitromethane, amine, 2-alkynylbenzaldehyde, and ethyl acetoacetate [18] [19]. The resulting 5-iodoheterocycles from the cyclization can undergo further functionalization through palladium-catalyzed cross-coupling reactions [19].
Photocyclization Strategies
Photoinitiated cyclization reactions offer mild and efficient approaches to fused indole systems [20]. The synthesis of 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles has been achieved from 3-styryl indoles through catalyst-free photoinitiated dehydrogenative cyclization [20]. This transformation provides access to structurally diverse products in excellent yields under mild conditions without requiring external oxidants [20].
The photocyclization process involves irradiation with ultraviolet light (350 nm) in acetonitrile under an argon atmosphere [20]. The mechanism proceeds through an intramolecular 6π-electrocyclic ring-closing followed by hydrogen evolution cascade processes [20]. This methodology demonstrates broad substrate scope and functional group tolerance, making it particularly attractive for accessing complex polycyclic aromatic systems [20].
Ring expansion strategies provide alternative routes to benzo[e]indole frameworks through the transformation of smaller ring systems into the desired polycyclic structures.
Chlorodiazirine-Mediated Expansion
A versatile ring expansion methodology has been developed using chlorodiazirine reagents to enable Ciamician-Dennstedt-type ring expansions of pyrrole and indole substrates [21]. This approach generates aryl carbynyl cation equivalents that facilitate the transformation of five-membered heterocycles into six-membered quinoline derivatives [21].
The regioselectivity of this transformation is controlled by steric effects in a selectivity-determining cyclopropanation step [21]. The methodology demonstrates broad substrate tolerance and can be applied to medicinally relevant compounds, offering a direct approach to aromatic heterocycle skeletal editing [21].
Thermal Ring Expansion
Solvent and catalyst-free ring expansion of indoles using dialkylacetylene dicarboxylates under thermal conditions provides access to highly functionalized benzazepines [22]. The reaction proceeds in a concerted fashion, enabling the transformation of five-membered indole rings to seven-membered benzazepine structures in very good yields [22].
This methodology is particularly attractive due to its operational simplicity and environmental friendliness, requiring no solvents or catalysts [22]. The thermal ring expansion can be reversed under basic conditions, allowing for the preparation of 3-alkenylated indole derivatives through ring contraction of the benzazepine products [22].
The following tables summarize key synthetic methodologies and their characteristics:
Fischer Indole Synthesis Routes to 3H-Benzo[e]indole |
---|
Starting Materials: Phenylhydrazine + Tetralin-1-one |
Catalyst/Conditions: Acid catalyst (HCl, H₂SO₄, PPA) |
Product Type: 3H-Benzo[e]indole |
Yield (%): 70-85 |
Diazo-Based Synthetic Approaches |
---|
Diazo Compound: Alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates |
Catalyst: Co(acac)₃ or Ni(acac)₂ |
Mechanism: Wolff rearrangement + 6π-cyclization |
Product: Alkyl 5-hydroxy-3H-benzo[e]indole-4-carboxylates |
Yield (%): 65-85 |
Metallation-Based Synthetic Strategies |
---|
Metallating Agent: Disodium-monomagnesium alkyl-amide |
Substrate: Anisole derivatives |
Regioselectivity: Ortho-meta dimetalation |
Subsequent Chemistry: Electrophilic trapping |
Applications: Polysubstituted aromatics |
Cyclization Reactions |
---|
Cyclization Type: Iodocyclization |
Starting Material: 4-(2-Prop-1-ynylphenyl)-1H-pyrroles |
Conditions: I₂ (1.2 equiv), K₂CO₃, CH₂Cl₂ |
Product: Polysubstituted 3H-benzo[e]indoles |
Yield (%): 70-85 |